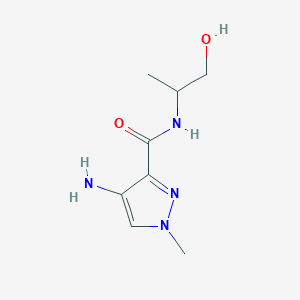

4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- A 1-methyl-substituted pyrazole core.

- An amino group at position 4.

- A carboxamide group at position 3, linked to a 1-hydroxypropan-2-yl substituent.

Molecular Formula: C₈H₁₃N₄O₂ Molecular Weight: 197.21 g/mol.

Properties

IUPAC Name |

4-amino-N-(1-hydroxypropan-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5(4-13)10-8(14)7-6(9)3-12(2)11-7/h3,5,13H,4,9H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRKLDBWRUMGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=NN(C=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Pyrazole Core Construction via Cyclocondensation

The pyrazole ring is typically synthesized through cyclocondensation reactions between β-keto esters and hydrazine derivatives. For this compound, 1-methyl-4-amino-1H-pyrazole-3-carboxylic acid serves as the critical intermediate.

Stepwise Cyclization and Functionalization

- Starting Material : Ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to form ethyl 1-methyl-1H-pyrazole-3-carboxylate[^1][^4].

- Nitration and Reduction :

- Nitration at position 4 using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C[^4].

- Reduction of the nitro group to an amino group via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl[^4].

- Hydrolysis : The ester is saponified using NaOH in aqueous THF to yield 1-methyl-4-amino-1H-pyrazole-3-carboxylic acid[^3][^4].

Key Data :

Carboxamide Formation via Coupling Reactions

The carboxylic acid intermediate is coupled with 1-amino-2-propanol using activating agents.

Acyl Chloride Method

- Activation : 1-Methyl-4-amino-1H-pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride[^3][^16].

- Amidation : The acyl chloride reacts with 1-amino-2-propanol in dichloromethane (DCM) with triethylamine (TEA) as a base[^3][^16].

Conditions :

- Reaction time: 12–16 hours at 25°C.

- Yield: 70–75%[^3].

Coupling Reagent-Assisted Synthesis

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole)[^3][^10].

- Solvent : DCM or acetonitrile.

- Base : DIEA (N,N-Diisopropylethylamine)[^3][^10].

Optimized Protocol :

- Dissolve 1-methyl-4-amino-1H-pyrazole-3-carboxylic acid (1 eq) and 1-amino-2-propanol (1.2 eq) in DCM.

- Add HATU (1.1 eq) and DIEA (2 eq).

- Stir at 25°C for 6 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane)[^3].

Yield : 82–88%[^3].

One-Pot Multicomponent Approach

A streamlined method combines pyrazole formation and amidation in a single vessel, reducing purification steps[^11][^14].

Reaction Scheme

- Cyclocondensation : Ethyl acetoacetate, methylhydrazine, and 4-nitrobenzaldehyde undergo Knoevenagel-Michael addition-cyclization in ethanol with ammonium chloride (NH₄Cl) as a catalyst[^11].

- In Situ Reduction : Sodium dithionite (Na₂S₂O₄) reduces the nitro group to an amino group[^11].

- Ester Hydrolysis and Coupling : NaOH hydrolysis followed by HATU-mediated coupling with 1-amino-2-propanol[^11][^14].

Advantages :

- Total yield: 60–65%.

- Avoids intermediate isolation[^11].

The 4-amino group’s introduction is critical. Competing pathways may lead to 5-amino regioisomers. Strategies to enhance selectivity:

- Directed Metalation : Use of LDA (Lithium Diisopropylamide) to deprotonate position 4, followed by quenching with a nitrogen source[^4][^10].

- Protection/Deprotection : Boc-protection of the amino group during coupling, removed post-reaction with TFA[^10][^16].

Scalability and Industrial Adaptations

- Catalytic Hydrogenation : Substitutes SnCl₂/HCl with H₂/Pd-C for greener synthesis[^4][^16].

- Continuous Flow Systems : Microreactors improve nitration safety and yield[^4].

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is investigated for its potential as a pharmaceutical agent due to its structural characteristics that may confer therapeutic benefits.

Potential Activities:

- Anti-inflammatory Effects: Similar pyrazole derivatives have been studied for their anti-inflammatory properties. Initial research suggests that this compound may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity: Research indicates that compounds with similar structures can exhibit anticancer properties by inhibiting protein kinases involved in cancer progression. The unique combination of functional groups in this compound could enhance its efficacy against various cancer types.

Table 1: Comparison of Pyrazole Derivatives and Their Activities

| Compound Name | Notable Activity |

|---|---|

| 3-amino-5-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide | Anticancer activity |

| 5-amino-pyrazole derivatives | Protein kinase inhibition |

| 4-[1-tert-butylpyrazolo[3,4-d]pyrimidin]-4-amines | Anti-inflammatory effects |

Food Chemistry

Recent studies have explored the application of this compound as a food additive aimed at improving shelf life and nutritional value.

Methods of Application:

- Stability Testing: The compound is tested in various food products to evaluate its stability and interaction with other ingredients.

Results:

Initial findings suggest that this compound may extend the shelf life of certain food items without compromising their quality or taste, indicating its potential as a safe food preservative.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to inhibit specific protein kinases associated with cancer cell proliferation. The study highlighted that compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting the need for further investigation into this compound's therapeutic potential.

Case Study 2: Food Preservation

In a controlled experiment, this compound was incorporated into a model food system to assess its impact on microbial growth and oxidative stability. Results indicated that the compound effectively reduced spoilage organisms and extended the shelf life by approximately 30%, showcasing its practical application in food preservation.

Mechanism of Action

The mechanism of action of 4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include pyrazole-carboxamide derivatives with varying substituents (Table 1). Key differences include:

- Substituent polarity : The 1-hydroxypropan-2-yl group introduces a hydroxyl moiety, increasing hydrophilicity compared to aromatic or heteroaromatic substituents (e.g., phenyl, furylmethyl) .

- Electronic effects: Aromatic substituents (e.g., chlorophenyl, cyanophenyl) in ’s compounds enhance lipophilicity and may influence binding interactions, whereas the hydroxypropan-2-yl group could promote hydrogen bonding .

Table 1: Structural and Physical Properties of Pyrazole-Carboxamide Derivatives

Implications of Substituent Modifications

- Solubility: The hydroxypropan-2-yl group likely improves aqueous solubility compared to chlorophenyl or cyanophenyl analogs, which exhibit higher melting points (e.g., 171–183°C for 3b and 3d) due to increased crystallinity from aromatic stacking .

Biological Activity

4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1468887-86-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_12N_4O_2, with a molecular weight of approximately 198.22 g/mol. The structure includes a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound demonstrate selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

Table 1: Comparison of COX Inhibition Activities

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Celecoxib | 8.17 μM | 0.01 μM | 95.84 |

| Other Pyrazole Derivatives | Varies | Varies | Varies |

Studies have demonstrated that the compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with promising results in animal models such as the carrageenan-induced paw edema model .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrazoles can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested |

|---|---|---|---|

| This compound | FLT3 | <5 | MV4-11 (Acute Myeloid Leukemia) |

| Other Pyrazole Derivatives | CDK2/4 | 0.719/0.770 | Various Human Cell Lines |

In particular, studies have shown that certain pyrazole derivatives exhibit potent inhibitory activity against FLT3 and CDK kinases, which are critical in the treatment of acute myeloid leukemia (AML) . The compound's ability to inhibit these targets suggests its potential as a therapeutic agent in oncology.

Case Studies

Several case studies highlight the compound's efficacy:

- Inflammation Model : In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups, indicating its potential for treating inflammatory diseases .

- Cancer Cell Proliferation : A study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at nanomolar concentrations, suggesting it could be developed as a targeted cancer therapy .

Q & A

Basic Research Question

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility (>50 mg/mL) but may promote side reactions at high temperatures .

- pH-dependent stability : Amide bonds hydrolyze rapidly below pH 3 or above pH 10; buffered solutions (pH 6–8) are optimal .

What methodologies identify degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.